![molecular formula C22H29N3O2 B10819894 4-[[(1R,2R,3aR,7aS)-2-[(3R)-3-aminopiperidin-1-yl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]oxy]benzonitrile](/img/structure/B10819894.png)

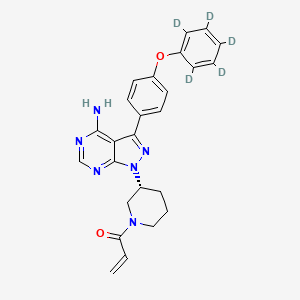

4-[[(1R,2R,3aR,7aS)-2-[(3R)-3-aminopiperidin-1-yl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]oxy]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DS88790512 is a bicyclo[4.3.0]nonane derivative that acts as a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) channel. TRPC6 channels are involved in calcium signaling and play essential roles in various physiological processes.

Preparation Methods

Unfortunately, specific synthetic routes and reaction conditions for DS88790512 are not widely documented in the available literature. it is known to be an orally bioavailable compound, which suggests that it can be administered via the oral route. Industrial production methods remain proprietary.

Chemical Reactions Analysis

DS88790512 likely undergoes various chemical reactions, although detailed information is limited. Some common types of reactions it may participate in include oxidation, reduction, and substitution. Reagents and conditions used in these reactions would depend on the specific synthetic pathway. Major products formed from these reactions would also vary based on the reaction type.

Scientific Research Applications

DS88790512 has garnered interest in scientific research due to its TRPC6 inhibitory activity

Cardiovascular Research: TRPC6 channels are implicated in cardiovascular diseases, and DS88790512 could be explored as a therapeutic agent.

Neuronal Signaling: TRPC6 channels are involved in neuronal function, and DS88790512 might impact neuronal excitability.

Membrane Transporter/Ion Channel Studies: Researchers can use DS88790512 to investigate TRPC6 channel function and regulation.

Mechanism of Action

DS88790512 exerts its effects by selectively inhibiting TRPC6 channels. These channels are involved in calcium homeostasis, cell signaling, and membrane potential regulation. By blocking TRPC6, DS88790512 may modulate cellular responses related to calcium influx.

Comparison with Similar Compounds

While detailed comparisons are scarce, DS88790512’s uniqueness lies in its selectivity for TRPC6. Similar compounds may include other TRP channel inhibitors or structurally related molecules.

Please note that additional research and clinical studies are needed to fully understand DS88790512’s potential and applications. For more in-depth information, consult scientific literature .

Properties

Molecular Formula |

C22H29N3O2 |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

4-[[(1R,2R,3aR,7aS)-2-[(3R)-3-aminopiperidin-1-yl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]oxy]benzonitrile |

InChI |

InChI=1S/C22H29N3O2/c1-22-9-8-18(26)11-16(22)12-20(25-10-2-3-17(24)14-25)21(22)27-19-6-4-15(13-23)5-7-19/h4-7,16-17,20-21H,2-3,8-12,14,24H2,1H3/t16-,17+,20+,21-,22-/m0/s1 |

InChI Key |

ZHIVJKLMVJUNNQ-HFQQBTNDSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1C[C@H]([C@@H]2OC3=CC=C(C=C3)C#N)N4CCC[C@H](C4)N |

Canonical SMILES |

CC12CCC(=O)CC1CC(C2OC3=CC=C(C=C3)C#N)N4CCCC(C4)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,4S,8S,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819811.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10819825.png)

![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)

![4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B10819841.png)

![4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole](/img/structure/B10819848.png)

![13-(3-benzamido-4-fluoroanilino)-N-(2-morpholin-4-ylethyl)-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxamide](/img/structure/B10819851.png)

![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)

![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)

![N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B10819875.png)

![1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10819877.png)

![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B10819879.png)